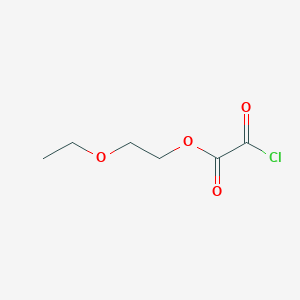
2-Ethoxyethyl chloro(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl chloro(oxo)acetate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical syntheses. The compound is known for its reactivity due to the presence of both an ester and a chloroacetate group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl chloro(oxo)acetate can be synthesized through the reaction of 2-ethoxyethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl chloro(oxo)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Substituted esters or amides.
Hydrolysis: 2-Ethoxyethanol and chloroacetic acid.
Oxidation and Reduction: Carboxylic acids or alcohols.
Scientific Research Applications
2-Ethoxyethyl chloro(oxo)acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl chloro(oxo)acetate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The compound’s reactivity is influenced by the electronic and steric effects of the ethoxyethyl group .
Comparison with Similar Compounds
Similar Compounds
Ethyl chlorooxoacetate: Similar in structure but lacks the ethoxyethyl group.
Methyl chlorooxoacetate: Similar but with a methyl group instead of an ethoxyethyl group.
2-Ethoxyethyl acetate: Similar but lacks the chloro group.
Uniqueness
2-Ethoxyethyl chloro(oxo)acetate is unique due to the presence of both an ester and a chloroacetate group, which provides a combination of reactivity and versatility in chemical synthesis. The ethoxyethyl group also imparts specific electronic and steric properties that influence its reactivity compared to similar compounds .
Properties
CAS No. |
74503-09-6 |
|---|---|
Molecular Formula |
C6H9ClO4 |
Molecular Weight |
180.58 g/mol |
IUPAC Name |
2-ethoxyethyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C6H9ClO4/c1-2-10-3-4-11-6(9)5(7)8/h2-4H2,1H3 |
InChI Key |
KIIBSVQBAWITKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


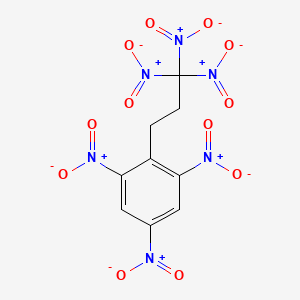
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)

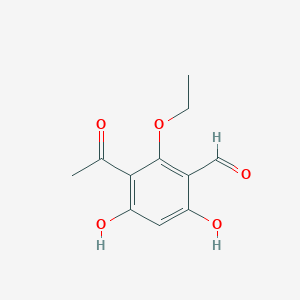
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
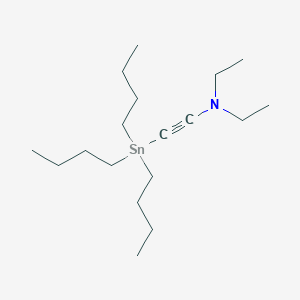

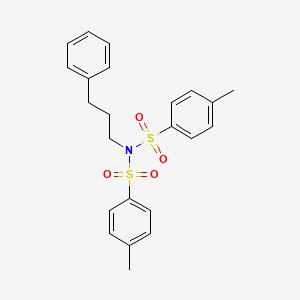
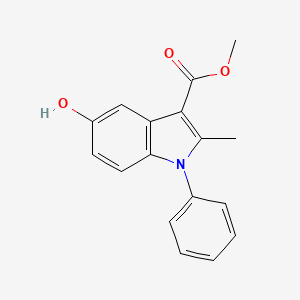
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)

